molecular formula C18H21NO3 B1204026 5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione

5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione

Cat. No. B1204026
M. Wt: 299.4 g/mol
InChI Key: WLZFCGHZFXJZHX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-[3-(4-methylanilino)-1-oxoprop-2-enyl]cyclohexane-1,3-dione is an aminotoluene and a beta-triketone.

Scientific Research Applications

Chemical Reactions and Derivatives

5,5-Dimethylcyclohexane-1,3-dione, a compound related to the specified chemical, participates in various chemical reactions forming different derivatives. For instance, its reactions with primary and secondary amines produce exocyclic enamine derivatives (Khlebnikova, Isakova, & Lakhvich, 2011). Additionally, the reaction with 1,2-diaminobenzenes leads to the formation of 2-(2-amino-4-methylphenylaminomethylene)-5,5-dimethylcyclohexane-1,3-diones, which can undergo further cyclization under specific conditions (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).

Synthesis and Characterization

The synthesis and characterization of derivatives of 5,5-dimethylcyclohexane-1,3-dione have been explored in various studies. One example is the synthesis of precursors like 2-((dimethylamino)methylene)cyclohexane-1,3-dione from reactions involving 1,3-cyclohexanedione (Jeyachandran, 2021).

Biological and Medicinal Applications

In the realm of biological and medicinal research, compounds derived from 5,5-dimethylcyclohexane-1,3-dione have been synthesized and evaluated. For instance, the carbodiimide mediated synthesis of new thiazolidin-4-ones from thiosemicarbazone derivatives offers insights into potential pharmaceutical applications (Gautam & Chaudhary, 2014).

NMR and Theoretical Investigations

NMR and theoretical studies have been conducted on compounds like 4,4-dimethyl-cyclohexane-1,3-dione to understand their keto–enol tautomerism, providing valuable information for chemical synthesis and analysis (Júnior, Constantino, Silva, Neto, & Tormena, 2007).

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles using 5,5-dimethyl cyclohexane-1,3-dione as a starting material has been documented. This includes the synthesis of compounds containing thiazole, oxazole, and thiadiazine moieties, which are significant in the development of new chemicals with potential applications (Dabholkar & Mishra, 2006).

Coordination Compounds

Research on coordination compounds derived from derivatives of cyclohexane-1,3-dione, such as dimethylhydrazones, has been conducted. These studies contribute to the understanding of complex formation and properties, relevant in inorganic chemistry and material science (Demertzi, Nicholls, & Tracey, 1984).

properties

Product Name

5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione

InChI

InChI=1S/C18H21NO3/c1-12-4-6-13(7-5-12)19-9-8-14(20)17-15(21)10-18(2,3)11-16(17)22/h4-9,17,19H,10-11H2,1-3H3/b9-8+

InChI Key

WLZFCGHZFXJZHX-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2C(=O)CC(CC2=O)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2C(=O)CC(CC2=O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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